molecular formula C13H13NO5 B2812276 5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid CAS No. 2356152-62-8

5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid

Cat. No.: B2812276
CAS No.: 2356152-62-8
M. Wt: 263.249
InChI Key: KXFNJICSYDKVAT-UHFFFAOYSA-N
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Description

5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position and a methoxy-oxoethyl group at the 3-position of the indole ring, along with a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.

    Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functionalization: The methoxy group can be introduced at the 5-position through electrophilic aromatic substitution using methanol and a suitable catalyst.

    Side Chain Introduction: The 3-position can be functionalized with a methoxy-oxoethyl group through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Carboxylation: The carboxylic acid group at the 2-position can be introduced via a carboxylation reaction using carbon dioxide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methoxy-oxoethyl side chain can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Products include 5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxaldehyde or this compound.

    Reduction: Products include 5-methoxy-3-(2-methoxy-2-hydroxyethyl)-1H-indole-2-carboxylic acid.

    Substitution: Products vary depending on the nucleophile used, such as 5-amino-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid.

Scientific Research Applications

5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid depends on its interaction with specific molecular targets. It may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce physiological effects.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-methoxyindole-2-carboxylic acid: Lacks the methoxy-oxoethyl group at the 3-position.

    3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid: Lacks the methoxy group at the 5-position.

    5-methoxy-1H-indole-2-carboxylic acid: Lacks the methoxy-oxoethyl group at the 3-position.

Uniqueness

5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxy group at the 5-position and the methoxy-oxoethyl group at the 3-position, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-18-7-3-4-10-8(5-7)9(6-11(15)19-2)12(14-10)13(16)17/h3-5,14H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFNJICSYDKVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2CC(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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